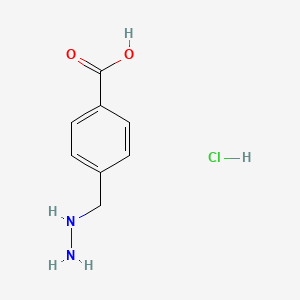

4-(Hydrazinylmethyl)benzoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Hydrazinylmethyl)benzoic acid hydrochloride is a compound that can be synthesized and characterized through various spectroscopic techniques. It is related to a class of compounds that have been studied for their potential applications in medicinal chemistry, particularly due to their ability to form hydrogen bonds and interact with biological molecules .

Synthesis Analysis

The synthesis of compounds related to 4-(Hydrazinylmethyl)benzoic acid hydrochloride often involves the use of hydrazine or its derivatives. For instance, ethyl 4-hydrazinobenzoate hydrochloride has been synthesized and characterized by FT-IR, 1H and 13C NMR, and X-ray diffraction . Similarly, various 4-(2-substituted hydrazinyl)benzenesulfonamides have been synthesized using microwave irradiation, which is a method that could potentially be adapted for the synthesis of 4-(Hydrazinylmethyl)benzoic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Hydrazinylmethyl)benzoic acid hydrochloride can be determined using spectroscopic techniques and X-ray diffraction. For example, the structure of ethyl 4-hydrazinobenzoate hydrochloride was elucidated and showed that the component ions are linked by hydrogen bonds to form complex sheets . Density functional theory (DFT) methods are also employed to optimize molecular structures and geometries, as seen in the study of azo-benzoic acids .

Chemical Reactions Analysis

The chemical behavior of 4-(Hydrazinylmethyl)benzoic acid hydrochloride can be inferred from related compounds. Azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, which is influenced by solvent composition and pH . Schiff bases derived from hydrazides, like the one synthesized from 4-hydroxy-benzoic acid, show antioxidant activity and can bind to proteins such as bovine serum albumin .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Hydrazinylmethyl)benzoic acid hydrochloride can be analyzed through its solubility, melting point, and stability. The related compound ethyl 4-hydrazinobenzoate hydrochloride forms colorless plates and has been characterized by its crystal structure . The antioxidant properties of similar compounds, as well as their interactions with proteins, have been studied using spectroscopic methods and molecular docking .

Applications De Recherche Scientifique

Organic Synthesis and Biological Activity :

- 4-(Hydrazinylmethyl)benzoic acid hydrochloride is used in the synthesis of various organic compounds, which are then screened for biological activity. For instance, it serves as an intermediate in the synthesis of substituted l,3,4-oxadiazolin-5thiones, with potential biological activities (Havaldar & Khatri, 2006).

- It is also involved in the synthesis of indolylpyridazinone derivatives, which have demonstrated antibacterial properties (Abubshait, 2007).

Chemical Reactions and Stability :

- Research has shown that benzoic hydrazides, which include derivatives of 4-(Hydrazinylmethyl)benzoic acid hydrochloride, can be used for intramolecular hydroamination and aminocarbonylation reactions. These compounds are stable and can withstand high temperatures, which is crucial for their application in complex chemical reactions (Roveda et al., 2009).

Application in Solar Cells :

- A bifunctional conjugated organic molecule derived from 4-(Hydrazinylmethyl)benzoic acid hydrochloride, specifically 4‐(aminomethyl) benzoic acid hydroiodide, has been utilized in the development of organic–inorganic halide perovskite materials for solar cells. This application demonstrates its utility in renewable energy technologies (Hu et al., 2018).

Pharmaceutical Research :

- It has been used in the synthesis of novel heterocyclic compounds with expected antibacterial activities. This indicates its potential in the development of new antimicrobial agents (El-Hashash et al., 2015).

Photodecomposition Studies :

- Studies on chlorobenzoic acids, a category to which 4-(Hydrazinylmethyl)benzoic acid hydrochloride belongs, have shown that these compounds undergo photodecomposition under certain conditions. This research is relevant for understanding the environmental impact and degradation pathways of these compounds (Crosby & Leitis, 1969).

Safety and Hazards

This compound is associated with several safety hazards. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

4-(hydrazinylmethyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-10-5-6-1-3-7(4-2-6)8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBDOYUKNDBIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydrazinylmethyl)benzoic acid hydrochloride | |

CAS RN |

59984-82-6 |

Source

|

| Record name | 4-(hydrazinylmethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone](/img/structure/B2500871.png)

![6-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2500872.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide](/img/structure/B2500876.png)

![N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2500877.png)

![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)

![4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2500881.png)